5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
Description
5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a bromine atom and a phenylsulfamoyl group, making it a versatile molecule for chemical synthesis and biological studies.
Properties
Molecular Formula |
C18H14BrN3O4S2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O4S2/c19-16-11-10-15(26-16)17(23)21-18(27)20-12-6-8-14(9-7-12)28(24,25)22-13-4-2-1-3-5-13/h1-11,22H,(H2,20,21,23,27) |
InChI Key |
ICAJFEITEHJYNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps:
Formation of Furan-2-carboxamide: The initial step involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine and dry dichloromethane to yield N-(4-bromophenyl)furan-2-carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the furan ring can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its unique properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
What sets 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide apart is its combination of a brominated furan ring with a phenylsulfamoyl group, which imparts unique chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
